molecular formula C17H23NO4 B1467596 tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate CAS No. 1353506-16-7

tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate

Cat. No. B1467596
CAS RN: 1353506-16-7
M. Wt: 305.4 g/mol
InChI Key: TWAOPEQEHXKXQC-UHFFFAOYSA-N
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Description

Tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate (T-B-F-M-P-C) is an organic compound with a variety of uses in the laboratory, including in the synthesis of pharmaceuticals, agrochemicals, and other molecules. It is a versatile compound that can be used in many different ways and can be used to create a range of products.

Scientific Research Applications

Tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate has a variety of applications in scientific research. It can be used as a starting material for the synthesis of a range of molecules, including pharmaceuticals, agrochemicals, and other molecules. It is also used as a catalyst for a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction. Additionally, it can be used as a reactant in the synthesis of other compounds, such as tert-butyl 3-formyl-3-(2-methoxyphenyl)-1-piperidinecarboxylate.

Mechanism of Action

Tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate acts as a catalyst for a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction. In this reaction, the palladium catalyst functions as a Lewis acid, which binds to the aryl halide and facilitates the formation of a new carbon-carbon bond between the aryl halide and the boronic acid. The reaction is then completed with the addition of a base, which deprotonates the boronic acid and forms the desired product.
Biochemical and Physiological Effects
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate has no known biochemical or physiological effects. It is a synthetic compound and is not found naturally in the body.

Advantages and Limitations for Lab Experiments

The use of tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of different reactions, and it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate in laboratory experiments is that it is toxic and should be handled with appropriate safety protocols.

Future Directions

There are a number of potential future directions for research involving tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate. One possibility is to explore the use of the compound in the synthesis of other molecules, such as pharmaceuticals or agrochemicals. Additionally, further research could be conducted to investigate the potential use of the compound as a catalyst or reactant in other reactions. Finally, research could be conducted to explore the potential toxicity of the compound and develop methods to reduce its toxicity.

properties

IUPAC Name

tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-10-9-17(11-18,12-19)13-7-5-6-8-14(13)21-4/h5-8,12H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAOPEQEHXKXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate
Reactant of Route 2
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate
Reactant of Route 3
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate
Reactant of Route 4
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate
Reactant of Route 5
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate
Reactant of Route 6
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate

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